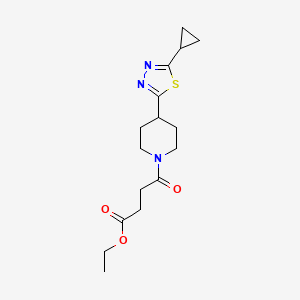
Ethyl 4-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H23N3O3S and its molecular weight is 337.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and effects based on available literature.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process involving the reaction of 5-cyclopropyl-1,3,4-thiadiazole with piperidine derivatives and subsequent modifications to introduce the ethyl and oxobutanoate groups. The general synthetic route includes:
- Formation of Thiadiazole Derivative : The starting material, 5-cyclopropyl-1,3,4-thiadiazole, is reacted with appropriate piperidine derivatives.
- Alkylation : Ethyl groups are introduced via alkylation reactions.
- Final Coupling : The oxobutanoate moiety is appended to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, leading to diverse pharmacological effects.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiadiazole derivatives similar to this compound. For instance:
- In vitro Studies : Compounds containing the thiadiazole structure have shown moderate to potent antifungal activity against several phytopathogenic strains. One study reported inhibitory rates ranging from 67% to 89% against various fungi at a concentration of 50 μg/mL .
| Compound | Fungal Strain | Inhibition Rate (%) | EC50 (μg/mL) |
|---|---|---|---|
| 4b | Physalospora piricola | 67 | 16.33 |
| Colletotrichum orbiculare | 89 | 18.06 |
Other Biological Activities
In addition to antifungal properties, compounds related to thiadiazoles have been investigated for their potential in other areas:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial effects against a range of pathogens.
- Cytotoxicity : Preliminary cytotoxicity assays indicate varying degrees of toxicity towards cancer cell lines, suggesting potential as anticancer agents.
Case Studies and Research Findings
Several studies have explored the biological implications of thiadiazole compounds:
- Study on Antifungal Properties : A recent investigation into L-carvone-based thiadiazole-amide derivatives demonstrated that modifications in the thiadiazole structure could enhance antifungal activity significantly . The study concluded that specific substitutions could lead to improved efficacy against resistant strains.
- Mechanistic Insights : Research has indicated that these compounds may inhibit key metabolic pathways in fungi, such as succinate dehydrogenase (SDH), which is crucial for energy production . This inhibition leads to reduced fungal growth and viability.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development into therapeutic agents. Preliminary studies suggest favorable pharmacokinetic profiles that warrant further exploration.
Propiedades
IUPAC Name |
ethyl 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-2-22-14(21)6-5-13(20)19-9-7-12(8-10-19)16-18-17-15(23-16)11-3-4-11/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGUVDMZFKXOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














